1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone
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Overview
Description
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 2-fluoro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 2-fluoro-4-nitroaniline with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Amino-4-nitrophenyl)-2-pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in physiological changes. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)pyrrolidine
- 1-(2-Fluoro-4-nitrophenyl)piperidine
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
1-(2-Fluoro-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H9FN2O3 |
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Molecular Weight |
224.19 g/mol |
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9FN2O3/c11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
InChI Key |
GCAZGJIWMIYQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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